An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-2-Pyrrolic Acid
An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-Pyrrolic Acid, a halogenated heterocyclic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a naturally occurring molecule found in marine sponges of the Agelas genus, it serves as a key pharmacophore in a variety of biologically active compounds.[1][2] Its structural framework has been identified as a promising scaffold for the development of novel therapeutic agents, exhibiting a range of activities including immunosuppressive and antibacterial properties. This technical guide provides a comprehensive overview of the chemical properties of 4,5-Dibromo-2-Pyrrolic Acid, detailed experimental protocols, and an exploration of its known biological activities and associated signaling pathways.
Chemical and Physical Properties
4,5-Dibromo-2-Pyrrolic Acid, with the IUPAC name 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a solid substance at room temperature. A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Br₂NO₂ | [3] |
| Molecular Weight | 268.89 g/mol | [3] |
| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [2] |
| CAS Number | 34649-21-3 | [3] |
| Physical Form | Solid | |
| Melting Point | >300 °C | [3] |
| Boiling Point | 441.5 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMSO (2.69 mg/mL, 10 mM) | [4] |
| XLogP3 | 2.23790 | [3] |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,5-Dibromo-2-Pyrrolic Acid is expected to be relatively simple. The key signals would include a singlet for the proton at the C3 position of the pyrrole (B145914) ring. The chemical shift of this proton would be influenced by the adjacent electron-withdrawing carboxylic acid group and the bromine atoms. Additionally, a broad singlet corresponding to the N-H proton of the pyrrole ring and a signal for the carboxylic acid proton would be observed. The latter's chemical shift can be highly variable and dependent on the solvent and concentration.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, five distinct carbon signals are anticipated. The carbon of the carboxylic acid group would appear at the most downfield position. The four carbons of the pyrrole ring would have chemical shifts determined by the substitution pattern. The two bromine-substituted carbons (C4 and C5) would be significantly shifted compared to an unsubstituted pyrrole. The C2 carbon, attached to the carboxylic acid group, and the C3 carbon would also exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 4,5-Dibromo-2-Pyrrolic Acid is expected to show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 3300-2500 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid carbonyl group should appear around 1700 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected in the region of 3400-3200 cm⁻¹. Additionally, C-H, C-N, and C-Br stretching and bending vibrations will contribute to the fingerprint region of the spectrum.
Experimental Protocols
Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid
A common method for the synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid involves the direct bromination of pyrrole-2-carboxylic acid. The following is a representative experimental protocol:
Materials:
-
Pyrrole-2-carboxylic acid
-
Acetic acid
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Carbon tetrachloride (CCl₄)
-
Bromine
Procedure:
-
A solution of pyrrole-2-carboxylic acid (0.083 mol) in 100 ml of acetic acid and 10 ml of CCl₄ is prepared in a suitable reaction vessel.
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The solution is stirred and cooled to a slush.
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A solution of bromine (0.166 mol) in 50 ml of acetic acid is added dropwise to the cooled reaction mixture with continuous cooling.
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The product precipitates from the reaction mixture.
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The precipitate is collected by filtration and recrystallized from propanol to yield the purified 4,5-dibromo-1H-pyrrole-2-carboxylic acid.
Purification and Analysis
Purification of the synthesized 4,5-Dibromo-1H-pyrrole-2-carboxylic acid is typically achieved through recrystallization, as described in the synthesis protocol. The purity of the compound can be assessed by standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).
Biological Activities and Signaling Pathways
4,5-Dibromo-2-Pyrrolic Acid has been reported to possess notable biological activities, primarily as an immunosuppressive and antibacterial agent.
Immunosuppressive Activity
This compound has been shown to be an immunosuppressive agent.[5] It can suppress the proliferative response of splenocytes when stimulated with the mitogen concanavalin (B7782731) A.[5] The precise molecular mechanism and the specific signaling pathways involved in this immunosuppressive activity are still under investigation and require further elucidation. A general understanding of immunosuppression involves the modulation of cytokine production and the function of immune cells such as T-cells and B-cells.
Caption: General workflow of the immunosuppressive action.
Antibacterial Activity
Derivatives of 4,5-Dibromo-2-Pyrrolic Acid have demonstrated promising antibacterial activity.[6] The proposed mechanism for some of these derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria. By inhibiting this enzyme, the compounds effectively halt bacterial growth. While this mechanism has been established for certain carboxamide derivatives, further research is needed to confirm if 4,5-Dibromo-2-Pyrrolic Acid itself acts through the same pathway.
Caption: Proposed antibacterial mechanism for derivatives.
Conclusion
4,5-Dibromo-2-Pyrrolic Acid is a molecule with significant potential in the development of new therapeutic agents. This guide has provided a detailed summary of its chemical properties, a foundational protocol for its synthesis, and an overview of its known biological activities. Further research into its precise mechanisms of action and the elucidation of its engagement with specific signaling pathways will be critical in fully realizing its therapeutic promise. The information presented here serves as a valuable resource for researchers and professionals dedicated to advancing the fields of medicinal chemistry and drug discovery.
References
- 1. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]
- 2. 4,5-Dibromo-2-Pyrrolic Acid | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
